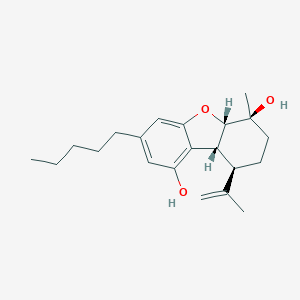

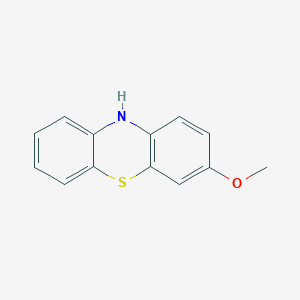

![molecular formula C14H15N5O3S2 B057757 4H-1,3,5-Oxadiazin-4-imina, tetrahidro-3-metil-N-nitro-5-[[2-(feniltio)-5-tiazolil]metil]- CAS No. 192439-46-6](/img/structure/B57757.png)

4H-1,3,5-Oxadiazin-4-imina, tetrahidro-3-metil-N-nitro-5-[[2-(feniltio)-5-tiazolil]metil]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a representative of new neonicotinoid insecticides . It can selectively act on the central nervous system of insects and is widely used to control sucking insect pests .

Synthesis Analysis

The synthesis of this compound involves a Mannich-type reaction . The reaction was catalyzed by several organic and inorganic bases at different reaction times and temperatures .Molecular Structure Analysis

The molecular formula of the compound is C4H8N4O3 . The molecular weight is 160.13 .Chemical Reactions Analysis

The compound undergoes photodegradation in an aqueous medium . This process was monitored by electrospray ionization mass spectrometry in the positive ion mode, ESI(+)-MS . The compound was continuously degraded under these experimental conditions .Physical And Chemical Properties Analysis

The compound has a boiling point of 290.9±50.0 °C and a density of 1.60±0.1 g/cm3 . Its pKa value is 6.53±0.20 .Aplicaciones Científicas De Investigación

Síntesis de derivados de 4H-1,3,5-oxadiazina

Los derivados de 4H-1,3,5-oxadiazina se sintetizan utilizando un nuevo método basado en la eliminación de sulfuro de hidrógeno de N-((1-carboxamido-2,2,2-tricloroetil)carbamotioil)benzamidas mediante la acción de diciclohexilcarbodiimida (DCC). La estructura de los compuestos obtenidos se confirma mediante espectroscopia IR, 1H RMN, 13C RMN y espectrometría de masas .

Actividad biológica

Los derivados de 1,3,5-oxadiazina son de gran interés como posibles compuestos biológicamente activos. Son capaces de interactuar con una variedad de objetivos biológicos de manera efectiva .

Tratamiento del cáncer

Estos compuestos tienen un alto potencial práctico en la búsqueda de nuevos fármacos para el tratamiento del cáncer .

Aplicaciones antibacterianas

Los derivados de 1,3,5-oxadiazina exhiben una pronunciada actividad antibacteriana .

Aplicaciones antifúngicas

Estos compuestos también muestran una actividad antifúngica significativa .

Aplicaciones insecticidas

Se ha descubierto que los compuestos que contienen un anillo de 1,3,5-oxadiazina tienen actividades insecticidas .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Given its environmental persistence and potential hazards, it is necessary to develop analytical tools for the monitoring of this compound . An electrochemical sensor is suitable for rapid and simple analyses of pesticides, which are likely to persist at a trace level in agro-environments, including agricultural products, soil, and water .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-' involves a multi-step process that includes the synthesis of intermediate compounds.", "Starting Materials": [ "2-Amino-5-methylthiazole", "Phenylthioacetic acid", "Sodium nitrite", "Sulfuric acid", "Sodium nitrate", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetone", "Sodium chloride", "N,N-Dimethylformamide", "Sodium carbonate", "Chloroform", "N,N-Dimethylacetamide", "Methanesulfonic acid", "Triethylamine", "4-Amino-1,2,5-oxadiazol-3-ol", "Acetic anhydride", "Sodium borohydride", "Methyl iodide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(phenylthio)-5-methylthiazole", " - Dissolve 2-amino-5-methylthiazole (1.0 g) and phenylthioacetic acid (1.2 g) in methanol (20 mL) and add sulfuric acid (0.1 mL).", " - Heat the reaction mixture at 80°C for 4 hours.", " - Cool the reaction mixture and pour it into water (50 mL).", " - Extract the product with chloroform (3 x 20 mL).", " - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid.", "Step 2: Synthesis of 5-(phenylthio)-2-nitrobenzenesulfonic acid", " - Dissolve 2-(phenylthio)-5-methylthiazole (1.0 g) in concentrated sulfuric acid (10 mL) and add sodium nitrate (1.3 g) in small portions with stirring.", " - Heat the reaction mixture at 80°C for 2 hours.", " - Cool the reaction mixture and pour it into water (50 mL).", " - Add sodium bicarbonate until the pH is neutral and extract the product with chloroform (3 x 20 mL).", " - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid.", "Step 3: Synthesis of 5-(phenylthio)-2-nitrobenzenesulfonyl chloride", " - Dissolve 5-(phenylthio)-2-nitrobenzenesulfonic acid (1.0 g) in acetone (10 mL) and add thionyl chloride (1.5 mL).", " - Heat the reaction mixture at 60°C for 1 hour.", " - Cool the reaction mixture and evaporate the solvent to obtain the product as a yellow solid.", "Step 4: Synthesis of 5-(phenylthio)-2-nitrobenzene-1,3-diol", " - Dissolve 5-(phenylthio)-2-nitrobenzenesulfonyl chloride (1.0 g) in methanol (10 mL) and add 4-amino-1,2,5-oxadiazol-3-ol (0.8 g) and triethylamine (1.0 mL).", " - Heat the reaction mixture at 60°C for 4 hours.", " - Cool the reaction mixture and pour it into water (50 mL).", " - Extract the product with chloroform (3 x 20 mL).", " - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid.", "Step 5: Synthesis of 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-", " - Dissolve 5-(phenylthio)-2-nitrobenzene-1,3-diol (1.0 g) in N,N-dimethylacetamide (10 mL) and add methanesulfonic acid (0.5 mL) and sodium carbonate (1.0 g).", " - Heat the reaction mixture at 80°C for 2 hours.", " - Cool the reaction mixture and pour it into water (50 mL).", " - Extract the product with ethyl acetate (3 x 20 mL).", " - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid.", " - Dissolve the product in a mixture of water (10 mL) and chloroform (10 mL) and add sodium bicarbonate until the pH is neutral.", " - Extract the product with chloroform (3 x 20 mL), dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product as a yellow solid." ] } | |

| 192439-46-6 | |

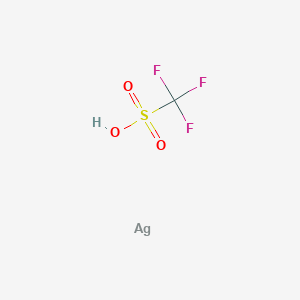

Fórmula molecular |

C14H15N5O3S2 |

Peso molecular |

365.4 g/mol |

Nombre IUPAC |

(NZ)-N-[3-methyl-5-[(2-phenylsulfanyl-1,3-thiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide |

InChI |

InChI=1S/C14H15N5O3S2/c1-17-9-22-10-18(13(17)16-19(20)21)8-12-7-15-14(24-12)23-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3/b16-13- |

Clave InChI |

DPRKJAQMHKISEQ-SSZFMOIBSA-N |

SMILES isomérico |

CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3 |

SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3 |

SMILES canónico |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3 |

| 192439-46-6 | |

Pictogramas |

Environmental Hazard |

Sinónimos |

Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-4H-1,3,5-oxadiazin-4-imine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.